hERG Channel Inhibition: Brucine Demonstrates 1.7-Fold Lower Potency Than Strychnine, Indicating Reduced Cardiotoxicity Risk
In a direct head-to-head electrophysiology study examining hERG potassium channel inhibition, brucine exhibited significantly lower potency compared to strychnine. Brucine inhibited hERG channels with an IC50 of 44.18 μM, whereas strychnine demonstrated an IC50 of 25.9 μM under identical experimental conditions [1]. Alanine-mutagenesis studies further confirmed that the Y652 residue is critical for binding, with Y652A mutation increasing the IC50 for brucine by 29.78-fold compared to wild-type hERG [1].
| Evidence Dimension | hERG potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 44.18 μM |
| Comparator Or Baseline | Strychnine: IC50 = 25.9 μM |
| Quantified Difference | Brucine is 1.7-fold less potent (41% reduction in inhibitory potency) |
| Conditions | Whole-cell patch clamp electrophysiology on HEK293 cells stably expressing hERG channels; both compounds tested under identical voltage protocol conditions |
Why This Matters
Lower hERG inhibition correlates with reduced risk of drug-induced QT prolongation and ventricular arrhythmias, making brucine a preferable tool compound for CNS target validation where hERG off-target activity must be minimized.
- [1] Yuan C, Zhang Z, Wang Y, et al. Removal of hERG potassium channel affinity through introduction of an oxygen atom: Molecular insights from structure-activity relationships of strychnine and its analogs. Toxicol Appl Pharmacol. 2018;360:109-119. DOI: 10.1016/j.taap.2018.09.042. View Source
